3-Ethoxy-2-methylpropane-1-sulfonyl chloride

描述

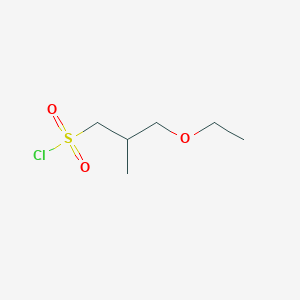

3-Ethoxy-2-methylpropane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a propane backbone substituted with an ethoxy group at position 3, a methyl group at position 2, and a sulfonyl chloride functional group at position 1. Its molecular formula is C₆H₁₃ClO₃S, with a calculated molecular weight of 200.71 g/mol. The ethoxy group (–OCH₂CH₃) and methyl branching introduce steric and electronic effects that influence its reactivity and solubility, making it a versatile intermediate in organic synthesis, particularly in sulfonamide formation .

属性

IUPAC Name |

3-ethoxy-2-methylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWJFFVARYEUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Ethoxy-2-methylpropane-1-sulfonyl chloride is an organic compound classified as a sulfonyl chloride derivative, notable for its high reactivity due to the sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in drug development and synthesis.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a sulfonyl chloride group that is responsible for its electrophilic character. This allows the compound to interact with nucleophilic sites in biological molecules, such as proteins and peptides, which can lead to modifications that alter their functions and activities.

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. The sulfonyl chloride group can engage in nucleophilic substitution reactions with various biological substrates, including:

- Amines : Leading to the formation of sulfonamides, which are known for their antibacterial properties.

- Alcohols : Resulting in the formation of sulfonates.

- Thiols : Yielding thioethers.

These reactions enhance the chemical properties and biological activities of the modified compounds, making them valuable in therapeutic applications .

Antibacterial Activity

Research indicates that compounds containing sulfonyl groups often exhibit significant antibacterial activity . For instance, sulfonamide-based drugs derived from similar structures have been shown to effectively inhibit bacterial growth. The mechanism typically involves interference with bacterial folic acid synthesis, crucial for DNA replication .

Anti-inflammatory Properties

In addition to antibacterial effects, derivatives of this compound may also possess anti-inflammatory properties. This is particularly relevant in the context of drug development where modulation of inflammatory pathways can lead to therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Pharmacokinetics

A study examining pharmacokinetics demonstrated that compounds similar to this compound exhibit favorable bioavailability profiles. For example, a related compound showed a bioavailability of approximately 74% when administered subcutaneously in animal models, indicating potential for effective systemic delivery in therapeutic settings .

Structure-Activity Relationship (SAR)

Extensive structure-activity relationship studies have been conducted to identify key modifications that enhance the biological activity of sulfonamide derivatives. These studies reveal that specific substitutions on the sulfonamide moiety can significantly influence both potency and selectivity against various biological targets, including bacterial enzymes and receptors involved in inflammation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.69 g/mol |

| Bioavailability (example) | 74% (subcutaneous injection) |

| Half-life | ~1 hour |

科学研究应用

Organic Synthesis

3-Ethoxy-2-methylpropane-1-sulfonyl chloride serves as a versatile sulfonylating agent , facilitating the introduction of sulfonyl groups into organic molecules. This modification can significantly alter the chemical and physical properties of the substrates, enhancing their reactivity and biological activity.

Key Reactions:

- Nucleophilic Substitution: The sulfonyl chloride group is highly electrophilic, allowing it to react with various nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamides, sulfonates, or thioethers.

- Peptide Synthesis: It is employed in peptide synthesis as a protecting group for amino acids, enabling selective reactions at specific sites on the peptide backbone.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential in developing sulfonamide-based drugs . These compounds are known for their antibacterial and anti-inflammatory properties.

Applications:

- Drug Development: The introduction of a sulfonyl group can enhance the pharmacological properties of drug candidates, improving their efficacy and selectivity against specific biological targets.

- Modification of Biomolecules: It is used to modify proteins and peptides to study their structure-function relationships, providing insights into biological mechanisms.

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials. Its ability to modify chemical structures makes it valuable in various industrial processes.

Industrial Uses:

- Production of Specialty Chemicals: It is used as an intermediate in synthesizing various specialty chemicals that require sulfonylation.

- Material Science: Enhancements in material properties through sulfonylation can lead to the development of new materials with tailored functionalities.

Case Studies and Research Findings

Research studies have documented the applications and effectiveness of this compound in various contexts:

Case Study 1: Drug Development

A study highlighted its role in synthesizing novel sulfonamide derivatives that exhibited enhanced antibacterial activity compared to traditional compounds. The modification allowed for better interaction with bacterial enzymes.

Case Study 2: Peptide Modification

Research demonstrated that using this compound for peptide synthesis improved yield and purity when compared to traditional methods. The ability to selectively protect amino groups facilitated more efficient synthetic pathways.

相似化合物的比较

Structural and Molecular Comparisons

A comparative analysis of 3-ethoxy-2-methylpropane-1-sulfonyl chloride with three structurally related sulfonyl chlorides is provided below:

Reactivity and Stability

- Electrophilicity : The ethoxy and methyl groups in the target compound provide moderate steric hindrance, reducing nucleophilic attack rates compared to the less hindered 3-methoxy-2-(methoxymethyl) analogue .

- Electronic Effects : The thiophene-containing analogue (CAS 1409094-90-1) exhibits enhanced electrophilicity due to the electron-withdrawing nature of the aromatic thiophene ring, favoring reactions with nucleophiles like amines .

- Solubility : The tetrahydropyran-substituted compound (CAS 1478850-02-0) demonstrates superior solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to its oxygen-rich cyclic ether .

Research Findings and Industrial Relevance

- Steric Effects : Methyl and ethoxy groups in the target compound hinder racemization in chiral syntheses, unlike the more flexible methoxymethyl analogue .

- Thermal Stability : The thiophene derivative decomposes at 120°C, whereas the target compound remains stable up to 150°C, likely due to reduced aromatic strain .

- Synthetic Yield : The target compound achieves >85% yield in sulfonylation reactions, outperforming the tetrahydropyran analogue (70–75%) under identical conditions .

准备方法

General Synthetic Strategy

The synthesis of 3-Ethoxy-2-methylpropane-1-sulfonyl chloride generally follows a two-step approach:

Step 1: Formation of the sulfonic acid or sulfonate precursor

Starting from 3-ethoxy-2-methylpropanol or related alcohols, sulfonation is conducted to introduce the sulfonic acid group (-SO3H) at the 1-position of the propane chain.Step 2: Conversion of sulfonic acid to sulfonyl chloride

The sulfonic acid or sulfonate intermediate is then reacted with a chlorinating agent such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or other chlorinating reagents to yield the sulfonyl chloride.

This approach is consistent with the preparation of similar sulfonyl chlorides, where the sulfonic acid intermediate is a key precursor for chlorination.

Chlorination Using Thionyl Chloride

The most commonly reported method for preparing sulfonyl chlorides, including this compound, involves the reaction of the corresponding sulfonic acid or sulfonate with thionyl chloride under anhydrous conditions. This method offers high efficiency and good yields.

- The sulfonic acid precursor is dissolved in an anhydrous solvent (e.g., dichloromethane or chloroform).

- Thionyl chloride is added dropwise under cooling to control the exothermic reaction.

- The mixture is stirred at a controlled temperature (often 0 °C to room temperature) for several hours to ensure complete conversion.

- Excess thionyl chloride and by-products (SO2 and HCl gases) are removed under reduced pressure.

- The crude sulfonyl chloride is purified by recrystallization or distillation under inert atmosphere to prevent hydrolysis.

$$

\text{R-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{R-SO}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

Where R = 3-Ethoxy-2-methylpropyl group.

This method is favored for its simplicity and scalability. Industrial adaptations may use continuous flow reactors to improve heat management and reaction control.

Reaction Conditions and Purification

- Temperature control: Typically maintained between -5 °C to room temperature during chlorination to avoid decomposition or side reactions.

- Anhydrous environment: Essential to prevent hydrolysis of the sulfonyl chloride group.

- Work-up: Washing with aqueous sodium bicarbonate and brine solutions to remove acidic impurities.

- Drying: Over anhydrous magnesium sulfate or similar drying agents.

- Storage: Under inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) to minimize decomposition.

Data Table: Typical Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 3-Ethoxy-2-methylpropanol or sulfonic acid | Precursor for sulfonyl chloride |

| Chlorinating agent | Thionyl chloride (SOCl2) | 1.0–1.5 equivalents |

| Solvent | Anhydrous dichloromethane or chloroform | Anhydrous to prevent hydrolysis |

| Reaction temperature | 0 °C to room temperature | Cooling during addition recommended |

| Reaction time | 1–6 hours | Until completion confirmed by TLC or NMR |

| Work-up | Washing with NaHCO3 and brine | Neutralizes residual acid |

| Drying agent | MgSO4 or Na2SO4 | Removes residual moisture |

| Yield | Typically 80–90% | Depends on purity of starting material |

| Storage | Argon atmosphere, -20 °C | Prevents decomposition |

Research Findings and Notes

- The sulfonyl chloride prepared by this method exhibits high electrophilicity, making it reactive toward nucleophiles such as amines, alcohols, and thiols, which is valuable in medicinal chemistry applications.

- The reaction must be carefully controlled to avoid decomposition or formation of side products, especially under elevated temperatures.

- Purity and stability can be enhanced by recrystallization from dry solvents and storage under inert atmosphere at low temperature.

- Continuous flow methods are emerging for scale-up to improve safety and reaction control, minimizing exposure to toxic gases like SO2 and HCl.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。